3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide
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Overview
Description
"3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide" is a compound of significant interest due to its multifaceted applications in various scientific fields. Its unique molecular structure offers promising potential for research in chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The presence of a fluorophenyl group suggests that it may interact with its targets through aromatic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
Its molecular weight (46995) suggests that it may have good oral bioavailability . The presence of a fluorophenyl group could potentially enhance its metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound generally involves a multi-step synthesis. One common route is to start with a piperidine derivative, which is then reacted with a pyrazole intermediate. Chlorination and subsequent reactions with benzamide derivatives yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using efficient reaction conditions to ensure high yield and purity. Common methods include solvent-based reactions with stringent control over temperature and pH levels. Large-scale production also involves continuous flow chemistry to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of reactions including:
Oxidation: : It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using reducing agents like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an ether solvent.
Substitution: : Alkyl halides in the presence of base catalysts.
Major Products:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
This compound has a wide range of applications:
Chemistry: : Used as a reagent in organic synthesis for creating more complex molecules.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions.
Medicine: : Potentially utilized as a pharmacophore in the design of new therapeutic agents.
Industry: : Incorporated in the formulation of specialty chemicals for material science applications.
Comparison with Similar Compounds
"3-chloro-N-{1-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide"
"N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide"
"3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-3-yl}benzamide"
This compound's combination of a piperidine ring, pyrazole core, and benzamide structure makes it unique in its class and enables a variety of scientific inquiries and practical applications.
Properties
IUPAC Name |
3-chloro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2/c23-16-3-1-2-15(12-16)21(29)25-18-8-10-28(11-9-18)22(30)20-13-19(26-27-20)14-4-6-17(24)7-5-14/h1-7,12-13,18H,8-11H2,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQNVDAZZBHDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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